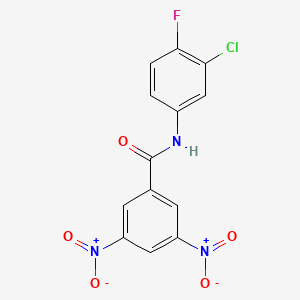

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide

Description

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide is a benzamide derivative characterized by a 3,5-dinitro-substituted benzoyl group attached to a 3-chloro-4-fluorophenylamine moiety. The 3,5-dinitrobenzamide core is a versatile scaffold in organic synthesis, enabling nucleophilic aromatic substitution reactions due to the electron-withdrawing nitro groups . This compound’s structure combines halogen (chloro and fluoro) and nitro substituents, which are known to enhance bioactivity, particularly in agrochemical and pharmaceutical applications.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN3O5/c14-11-5-8(1-2-12(11)15)16-13(19)7-3-9(17(20)21)6-10(4-7)18(22)23/h1-6H,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHCXBMHUNGIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include continuous flow reactions and the use of catalysts to enhance reaction efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of dinitrobenzoic acid derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, generating reactive oxygen species that can induce cellular damage. Additionally, the chloro and fluoro substituents may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Table 1: Insecticidal Activity of 3,5-Dinitrobenzamide Derivatives

Antitubercular Activity: Role of Alkyl Chains and Halogens

Compound 4 : N-(5-chloropentyl)-3,5-dinitrobenzamide (Table 2) demonstrated antitubercular activity (MIC = 12.5 µg/mL against Mycobacterium tuberculosis). The 5-chloropentyl chain likely improves membrane permeability, while the nitro groups disrupt mycobacterial enzyme function .

Target Compound : The aromatic chloro and fluoro substituents may enhance target specificity compared to alkyl halides, but the absence of a flexible chain could limit penetration into mycobacterial cell walls.

Biological Activity

N-(3-chloro-4-fluorophenyl)-3,5-dinitrobenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a benzamide core with two nitro groups and halogen substituents (chlorine and fluorine), which contribute to its unique chemical reactivity and biological properties. The molecular formula is .

Target of Action

The primary target for this compound is the epidermal growth factor receptor (EGFR) tyrosine kinase . This receptor plays a crucial role in the regulation of cell growth, survival, and differentiation.

Mode of Action

This compound acts as an inhibitor of the EGFR tyrosine kinase , leading to the inhibition of cancer cell growth and proliferation. The interaction with EGFR disrupts downstream signaling pathways that are essential for tumor progression.

Biochemical Pathways

The compound primarily affects the EGFR signaling pathway , which is critical in many cancers. By inhibiting this pathway, this compound can induce apoptosis in cancer cells and reduce tumor size in preclinical models.

Pharmacokinetics

Preliminary studies suggest that similar compounds exhibit favorable pharmacokinetic properties in vivo. These include adequate absorption, distribution, metabolism, and excretion profiles that are essential for therapeutic efficacy.

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor activity across various cancer cell lines. In vitro studies have shown that it effectively reduces cell viability in lung cancer (A549) and breast cancer (MCF-7) cell lines by inducing apoptosis .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 12.5 | EGFR inhibition |

| MCF-7 | 15.0 | Apoptosis induction |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for potential antimicrobial effects. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to elucidate its full spectrum of activity .

Comparison with Similar Compounds

This compound shares structural similarities with other dinitrobenzamides but stands out due to its specific halogen substitutions which enhance its lipophilicity and cellular uptake.

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Chloro and fluoro substituents | Positive allosteric modulator |

| N-(3-chloro-4-methylphenyl)-3,5-dinitrobenzamide | Similar nitro groups | Versatile intermediate in organic synthesis |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:

- In vivo studies to assess efficacy and safety profiles.

- Mechanistic studies to better understand interactions at the molecular level.

- Clinical trials to evaluate its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.